molecular formula C11H14ClN B12082101 2-(2-Chloro-3-methylphenyl)pyrrolidine

2-(2-Chloro-3-methylphenyl)pyrrolidine

Cat. No.: B12082101
M. Wt: 195.69 g/mol
InChI Key: OPZWYVVQTRNLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-3-methylphenyl)pyrrolidine is a chemical research reagent of interest in various scientific fields. This compound is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this compound as a key synthetic intermediate or building block in organic synthesis, particularly in the development of novel pharmaceutical candidates and agrochemicals. The structural motif of a chloro-methylphenyl group fused with a pyrrolidine ring is common in medicinal chemistry, often contributing to a molecule's biological activity and physicochemical properties. When handling this material, standard safety protocols for research laboratories must be followed. Please consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information. Note: The specific applications, mechanism of action, and detailed research value for this exact compound are not fully established in the current scientific literature, highlighting an area for further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-(2-chloro-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3

InChI Key

OPZWYVVQTRNLPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCN2)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 2 Chloro 3 Methylphenyl Pyrrolidine

Retrosynthetic Analysis of the 2-(2-Chloro-3-methylphenyl)pyrrolidine Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering various forward-synthetic strategies. The most intuitive disconnection is at the C-N bond and the C2-aryl bond, suggesting a convergent approach where the pyrrolidine (B122466) ring and the 2-chloro-3-methylphenyl group are coupled in a late-stage step.

Another key disconnection breaks the pyrrolidine ring itself, typically between the nitrogen and the C2 or C5 carbon. This approach often involves the cyclization of a linear precursor. For instance, a primary amine tethered to an alkyne can undergo a tandem amination/cyanation/alkylation sequence to form the pyrrolidine ring. nih.gov Alternatively, a γ-amino ketone or a related precursor can undergo intramolecular cyclization. A common strategy involves the disconnection to a γ-haloamine, which can cyclize to form the pyrrolidine ring.

A further retrosynthetic approach considers the formation of the C2-C3 bond of the pyrrolidine ring through an aldol-type reaction or a Michael addition. This strategy can be powerful for controlling the stereochemistry at the 2- and 3-positions. For instance, the diastereoselective synthesis of pyrrolidine derivatives can be planned using aldol (B89426) reactions, which are particularly relevant in polyketide chemical synthesis. youtube.com

Development of Novel Synthetic Routes to the this compound Core

The development of new synthetic routes to 2-arylpyrrolidines is an active area of research, driven by the need for efficient and versatile methods. Many modern approaches focus on catalytic processes to achieve high levels of selectivity and atom economy.

Stereoselective and Enantioselective Approaches to Chiral Pyrrolidine Construction

Achieving high levels of stereocontrol is paramount in the synthesis of chiral 2-substituted pyrrolidines. Several powerful strategies have been developed to this end.

One prominent method involves the use of biocatalysis. Transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, can catalyze the stereoselective amination of ω-chloroketones to produce chiral amines that subsequently cyclize to form enantiomerically enriched 2-substituted pyrrolidines. nih.gov This approach offers access to both (R)- and (S)-enantiomers with high enantiomeric excess by selecting the appropriate transaminase. nih.gov

Another powerful strategy is the use of chiral auxiliaries. For example, the Evans oxazolidinone auxiliary can be employed to direct the stereochemical outcome of aldol reactions used to construct the pyrrolidine backbone, leading to specific diastereomers. youtube.com

Metal-catalyzed asymmetric reactions are also widely used. For instance, ring-closing enyne metathesis (RCEM) reactions catalyzed by ruthenium complexes, such as Grubbs catalysts, can efficiently produce chiral pyrrolidine derivatives from acyclic precursors. organic-chemistry.org These reactions are known for their functional group tolerance and atom economy. organic-chemistry.org Furthermore, the stereoselective synthesis of 2-dienyl-substituted pyrrolidines has been achieved with excellent diastereoselectivity using an η4-dienetricarbonyliron complex as a stereodirecting element. acs.orglookchem.com

The heterogeneous catalytic hydrogenation of substituted pyrroles over rhodium or iridium catalysts can also lead to the formation of functionalized pyrrolidines with multiple stereocenters, often with high diastereoselectivity. researchgate.net The initial reduction of a substituent on the pyrrole (B145914) ring can direct the subsequent hydrogenation of the ring itself. researchgate.net

Chemo- and Regioselective Considerations in Ring Formation and Substitution

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like this compound. The presence of multiple reactive sites requires careful control to ensure the desired outcome.

In multi-component reactions, such as the [3+2] cycloaddition (Huisgen reaction) used to synthesize spiro[pyrrolidine-2,3′-oxindoles], controlling the regioselectivity is essential. mdpi.com The reaction of isatins, α-amino acids, and nitroethenes can lead to different regioisomers, and achieving high selectivity for the desired product is a key challenge. mdpi.com

Palladium-catalyzed cascade reactions, such as a hydroamidation/Heck/Tsuji–Trost process, have been developed for the synthesis of fluorinated 3-pyrroline (B95000) aminals. acs.org The regioselectivity of the initial hydroamidation step is crucial for the success of the subsequent cascade. acs.org Similarly, in the synthesis of 1,6-enynes via a cadmium-catalyzed domino reaction, achieving excellent site- and chemoselectivity is vital. acs.org

Furthermore, in the synthesis of α-CN pyrrolidines through a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence, the regioselectivity of the initial amination of the alkyne is a key factor. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Fine-tuning reaction parameters is crucial for maximizing the yield and selectivity of pyrrolidine synthesis. This involves a systematic investigation of catalysts, solvents, temperature, and reactant stoichiometry.

Catalyst Design and Screening for Pyrrolidine Synthesis

The choice of catalyst is often the most critical factor in determining the outcome of a reaction. A wide range of catalysts have been employed in pyrrolidine synthesis.

Copper Catalysts: Copper(II) 2-ethylhexanoate (B8288628) and Cu(1,10-phenanthroline)₂ have been used for the synthesis of 2-arylpyrrolidines via the coupling of vinyl arenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates. nih.gov

Rhodium and Iridium Catalysts: Supported rhodium catalysts (e.g., Rh/Al₂O₃, Rh/C) and iridium complexes are effective for the heterogeneous catalytic hydrogenation of substituted pyrroles to form pyrrolidines. researchgate.net

Palladium Catalysts: Palladium(0) catalysts are used in coupling reactions to introduce aryl groups, such as in the synthesis of 5-arylpyrrolo[1,2-c]pyrimidin-1(2H)-ones. rsc.org They are also key in cascade reactions for constructing complex pyrrolidine derivatives. acs.org

Ruthenium Catalysts: First and second-generation Grubbs catalysts are highly effective for ring-closing enyne metathesis (RCEM) reactions to produce chiral pyrrolidines. organic-chemistry.org

Cadmium Catalysts: Cadmium catalysts have been shown to be effective in domino reactions for the synthesis of 1,6-enynes, which are precursors to various heterocyclic compounds. acs.org

Organocatalysts: L-proline, in combination with a Brønsted acid and a base, can promote the synthesis of 2-(2-acylmethylene)pyrrolidine derivatives. researchgate.net

The screening of different catalysts and ligands is a common strategy to identify the optimal system for a specific transformation.

Solvent Effects and Temperature Control in Cyclization Reactions

The choice of solvent and the reaction temperature can have a profound impact on the yield, selectivity, and reaction rate of cyclization reactions to form pyrrolidines.

Different solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the transition state energies of the reaction. For example, in the synthesis of spirooxindole pyrrolidine derivatives, a study of various solvents with different polarities, including methanol (B129727), ethanol (B145695), acetonitrile, tetrahydrofuran, and toluene, revealed that methanol provided the highest yield. researchgate.net In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, ethanol was found to be a superior solvent compared to glacial acetic acid, leading to a significant increase in product yield. beilstein-journals.org

Temperature control is also critical. Many cyclization reactions are performed at elevated temperatures to overcome activation barriers. However, higher temperatures can sometimes lead to side reactions or decomposition of products. Therefore, careful optimization of the temperature profile is necessary. For instance, in the synthesis of 2-arylpyrrolidines via the reaction of γ-ureidoacetals with phenols, the reaction proceeds under mild conditions, which is a significant advantage over methods requiring harsh conditions. umich.edu

Comparative Analysis of Synthetic Protocols for Related Aryl Pyrrolidines

The synthesis of 2-arylpyrrolidines is a topic of significant interest in organic chemistry due to the prevalence of this structural motif in a wide array of biologically active compounds. A variety of synthetic strategies have been developed, each with its own set of advantages and limitations. These methods range from classical cyclization reactions to modern catalytic processes.

One common approach involves the cyclization of linear precursors. For instance, 2-substituted pyrrolidines can be prepared from carbonyl compounds and 3-chloropropylamine. organic-chemistry.org However, the yields for this method can be significantly lower when using aliphatic ketones and aldehydes compared to aromatic aldehydes. organic-chemistry.org Another strategy is the copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, which provides good yields and tolerates various functional groups. organic-chemistry.org

Biocatalytic methods have also emerged as a powerful tool for the synthesis of enantiomerically pure 2-arylpyrrolidines. For example, transaminases have been used to catalyze the synthesis of a panel of chiral 2-substituted pyrrolidines from commercially available ω-chloroketones, achieving excellent enantiomeric excesses (>95% ee) and analytical yields ranging from 10% to 90%. acs.orgnih.gov This biocatalytic approach was successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale, resulting in an 84% isolated yield with >99.5% ee. nih.gov

A multi-step synthesis for the closely related compound, 2-(3-Chloro-phenyl)-pyrrolidine, has been reported starting from a substituted benzoic acid. This process involves refluxing with thionyl chloride, followed by reaction with sodium hydride in tetrahydrofuran, refluxing with hydrochloric acid, and finally, reduction with sodium tetrahydroborate in methanol. chemicalbook.com

The following table provides a comparative overview of different synthetic methods for various 2-arylpyrrolidines, highlighting the diversity of approaches and their respective efficiencies.

Aryl Pyrrolidine DerivativeSynthetic MethodCatalyst/ReagentSolventYieldReference
2-ArylpyrrolidinesTransaminase-triggered cyclizationTransaminaseDMSO/KPi-buffer10-90% acs.orgnih.gov
(R)-2-(p-Chlorophenyl)pyrrolidineTransaminase-triggered cyclizationATA-117-Rd6DMSO/KPi-buffer84% nih.gov
2-(3-Chlorophenyl)pyrrolidineMulti-step synthesisThionyl chloride, NaH, HCl, NaBH₄Ethyl alcohol, THF, Methanol- chemicalbook.com
2-Substituted pyrrolidinesFrom carbonyls & 3-chloropropylamine--Lower for aliphatic ketones organic-chemistry.org
PyrrolidinesIntramolecular C-H aminationCopper catalyst-Good organic-chemistry.org

Integration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. rug.nl The synthesis of this compound can be made more sustainable by considering these principles, such as waste prevention, atom economy, and the use of less hazardous chemicals. mdpi.com

Key green chemistry metrics, including Atom Economy (AE), E-factor, and Process Mass Intensity (PMI), are used to evaluate the "greenness" of a synthetic process. mdpi.comresearchgate.netrsc.org A higher AE and lower E-factor and PMI indicate a more environmentally benign process. For example, a reported synthesis of a pyrrolyl-containing semisquaraine in water demonstrated superior green chemistry metrics (E-factor of 0.2, atom economy of 92.4%, and PMI of 46.9) compared to a literature protocol. researchgate.net

Catalyst-Free and Solvent-Free Reaction Development

A significant advancement in green chemistry is the development of catalyst-free and solvent-free reactions. These approaches reduce waste and the use of potentially toxic and expensive catalysts and solvents. researchgate.net For the synthesis of related heterocyclic compounds, such as N-substituted pyrrolidones, an efficient metal-free, catalyst-free, and solvent-free methodology for reductive amination has been developed. nih.gov Similarly, a one-pot, three-component synthesis of pyrrolidinone derivatives has been reported under solvent-free conditions at room temperature. researchgate.net

While a specific catalyst-free and solvent-free synthesis for this compound is not yet reported, the principles from these related syntheses can be applied. For example, exploring mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, could be a promising avenue. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) in Pyrrolidine Chemistry

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry due to its ability to dramatically reduce reaction times, increase yields, and often enable solvent-free reactions. rsc.org The application of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, which can enhance reaction rates and selectivity.

MAOS has been successfully employed in the synthesis of various heterocyclic compounds. For instance, a microwave-assisted procedure for the synthesis of 2-aryl-2-oxazolines, which are structurally related to 2-arylpyrrolidines, has been developed using polyphosphoric acid esters, achieving high yields in short reaction times without the need for metals or catalysts. organic-chemistry.org Another example is the microwave-assisted synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and aniline (B41778) derivatives, which demonstrated the efficacy of microwaves over conventional heating. rsc.org

The development of a MAOS protocol for this compound could offer significant advantages in terms of efficiency and sustainability. The table below summarizes some examples of microwave-assisted synthesis for related heterocyclic compounds.

ProductReactantsCatalyst/ReagentSolventTimeYieldReference
2-Aryl-2-oxazolinesAmido alcoholsPolyphosphoric acid estersChloroformShortHigh organic-chemistry.org
2'-O-Aryluridines2,2'-Anhydrouridine, Aromatic alcohols-DMA (optional)-- nih.gov
2-Anilinopyrimidines2-Chloro-4,6-dimethylpyrimidine, Anilines---- rsc.org
2-Arylimidazo[1,2-a]pyrimidin-5(8H)-onesα-Bromoketones, Aminopyrimidines--20 min84% nih.gov

Chemical Reactivity and Derivatization of 2 2 Chloro 3 Methylphenyl Pyrrolidine

Electrophilic Aromatic Substitution on the Chloromethylphenyl Moiety

The chloromethylphenyl group of 2-(2-chloro-3-methylphenyl)pyrrolidine is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the chloro, methyl, and pyrrolidinyl groups—influence the position of incoming electrophiles. The chloro group is an ortho, para-director, while the methyl group is also an ortho, para-director. The bulky pyrrolidinyl group can sterically hinder certain positions. The interplay of these electronic and steric factors determines the regioselectivity of substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen

The secondary amine within the pyrrolidine ring possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows the nitrogen atom to readily participate in reactions with a variety of electrophiles. This reactivity is fundamental to many of the derivatization strategies for this compound, including the formation of amides, sulfonamides, and carbamates, as well as N-alkylation and reductive amination processes. The ease with which this nitrogen can be functionalized makes it a key handle for modifying the molecule's properties.

Functionalization and Modification of the Pyrrolidine Ring System

Beyond the reactivity of the nitrogen atom, the pyrrolidine ring itself can be a target for various synthetic modifications. These transformations can alter the ring's substitution pattern and, consequently, its conformational properties.

Amidation and Acylation Reactions

The nucleophilic pyrrolidine nitrogen readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (often activated with coupling agents) to form the corresponding amides. For example, the reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct yields an N-acylpyrrolidine. Similarly, acylation can be achieved using various carboxylic acid derivatives. Copper-catalyzed amidation has also been reported as an efficient method for forming N-aryl amides from chloro-pyridines, a reaction principle that could potentially be applied to aryl halides in general. rsc.org

Table 1: Examples of Amidation and Acylation Reactions

Acylating Agent Product Type General Reaction Conditions
Acyl Chloride N-Acylpyrrolidine Base (e.g., triethylamine, pyridine) in an aprotic solvent
Carboxylic Anhydride N-Acylpyrrolidine Often requires heating or a catalyst

Alkylation and Reductive Amination Strategies

N-alkylation of the pyrrolidine nitrogen can be accomplished using alkyl halides. The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. Reductive amination offers an alternative and often more controlled method for N-alkylation. This two-step, one-pot process involves the initial formation of an iminium ion by reacting the secondary amine with an aldehyde or ketone, followed by in-situ reduction with a reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.gov This strategy is particularly useful for introducing a wide variety of substituents onto the nitrogen atom. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Moiety

The chloro-substituent on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for elaborating the aromatic portion of the molecule.

Suzuki, Stille, Sonogashira, and Heck Coupling Applications

Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This method is widely used for the formation of biaryl compounds and is known for its tolerance of a wide range of functional groups. organic-chemistry.orgwhiterose.ac.uk The reaction of this compound with an arylboronic acid would yield a 2-(2-aryl-3-methylphenyl)pyrrolidine derivative. whiterose.ac.uk The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. organic-chemistry.orgmdpi.com

Stille Coupling: The Stille reaction involves the coupling of the aryl chloride with an organotin compound (organostannane). wikipedia.orglibretexts.org This reaction is also catalyzed by palladium and offers a broad substrate scope. wikipedia.orglibretexts.org A key advantage is the stability of organostannanes to air and moisture. libretexts.org However, the toxicity of tin compounds is a significant drawback. wikipedia.org

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction couples the aryl chloride with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It is a highly efficient method for constructing aryl-alkyne linkages. libretexts.org

Heck Coupling: The Heck reaction allows for the arylation of alkenes. organic-chemistry.orgwikipedia.org In this palladium-catalyzed process, the aryl chloride adds across the double bond of an alkene, followed by β-hydride elimination to form a new, more substituted alkene. wikipedia.orglibretexts.org This reaction is a valuable method for creating substituted styrenes and other vinylarenes from this compound. organic-chemistry.orgwikipedia.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

Coupling Reaction Coupling Partner Key Reagents Product Type
Suzuki Organoboron (e.g., Ar-B(OH)₂) Pd catalyst, Base Biaryl
Stille Organostannane (e.g., Ar-SnR₃) Pd catalyst Biaryl
Sonogashira Terminal Alkyne (e.g., R-C≡CH) Pd catalyst, Cu(I) co-catalyst, Base Aryl-alkyne

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can be predicted to occur at several sites within the molecule, primarily involving the pyrrolidine ring and the chloro-substituted aromatic ring. While specific experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous 2-arylpyrrolidines and related heterocyclic systems.

Oxidation Pathways

The oxidation of the pyrrolidine ring is a likely transformation for this compound. The nitrogen atom and the carbon atoms alpha to the nitrogen are the most probable sites of oxidation.

N-Oxidation: The lone pair of electrons on the pyrrolidine nitrogen atom makes it susceptible to oxidation, which would lead to the formation of the corresponding N-oxide. This reaction is common for tertiary amines. For instance, N-methylpyrrolidine has been shown to be metabolized to its N-oxide. nih.gov This pathway would yield this compound N-oxide.

C-Oxidation (α-Oxidation): The carbon atom adjacent to the nitrogen in the pyrrolidine ring (C2 and C5) can be oxidized. The oxidation of N-acyl-pyrrolidines with reagents like iron(II)-hydrogen peroxide is known to produce the corresponding pyrrolidin-2-ones. acs.org The thermal oxidation of pyrrolidine itself also yields 2-pyrrolidone as a primary product. tamu.edu Therefore, oxidation of this compound could potentially yield 5-(2-Chloro-3-methylphenyl)pyrrolidin-2-one. The presence of the aryl group at the C2 position might influence the regioselectivity of this oxidation.

Table 1: Plausible Oxidation Products of this compound

Starting MaterialOxidizing Agent/ConditionPlausible Product
This compoundPeroxy acids (e.g., m-CPBA)This compound N-oxide
This compoundMetal-based oxidants (e.g., KMnO₄, RuO₄) or thermal oxidation5-(2-Chloro-3-methylphenyl)pyrrolidin-2-one

Reduction Pathways

The primary site for the reduction of this compound is the chloro-substituted aromatic ring. The pyrrolidine ring is generally stable to reduction under mild conditions.

Reductive Dehalogenation: The chlorine atom on the phenyl ring can be removed through catalytic hydrogenation. This is a common transformation for aryl halides, often employing catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. nih.gov This reaction would convert this compound into 2-(3-methylphenyl)pyrrolidine. The efficiency of this dehalogenation can be influenced by the choice of catalyst, solvent, and reaction conditions.

Reduction of the Aromatic Ring: Under more forcing conditions, such as high-pressure hydrogenation with potent catalysts like rhodium or ruthenium, the aromatic ring itself could be reduced to a cyclohexyl ring. However, this typically requires more vigorous conditions than those needed for dehalogenation.

Pyrrolidine Ring Reduction: The pyrrolidine ring is a saturated heterocycle and is generally resistant to further reduction under standard catalytic hydrogenation conditions. Ring-opening reduction would necessitate very harsh conditions and is not considered a typical or selective reduction pathway for this class of compounds.

Table 2: Plausible Reduction Products of this compound

Starting MaterialReducing Agent/ConditionPlausible Product
This compoundH₂, Pd/C2-(3-methylphenyl)pyrrolidine
This compoundHigh pressure H₂, Rh/C or Ru/C2-(2-Chloro-3-methylcyclohexyl)pyrrolidine or 2-(3-methylcyclohexyl)pyrrolidine

Structure Reactivity Relationship Studies in 2 2 Chloro 3 Methylphenyl Pyrrolidine Chemistry

Influence of Aryl Substitution Patterns on Pyrrolidine (B122466) Reactivity

The nature and position of substituents on the aryl ring of 2-arylpyrrolidines have a profound impact on their reactivity. In the case of 2-(2-Chloro-3-methylphenyl)pyrrolidine, the chloro and methyl groups are key determinants of its chemical behavior.

Research on related 2-arylpyrrolidines has demonstrated that the electronic properties of aryl substituents significantly influence reaction outcomes. For instance, electron-withdrawing groups on the phenyl ring can increase the electrophilicity of a nearby carbonyl group, thereby enhancing its reactivity toward nucleophiles. acs.org Conversely, electron-donating groups can have the opposite effect. The position of these substituents is also critical. Studies have shown that ortho-substituents can exert steric hindrance, potentially slowing down or even preventing certain reactions. acs.org In some cases, di-substitution at the ortho positions can lead to a synergistic effect on reactivity. acs.org

The specific substitution pattern of a chloro group at the 2-position and a methyl group at the 3-position of the phenyl ring in this compound creates a unique electronic and steric environment. The chlorine atom, being electron-withdrawing, is expected to influence the electron density of the aromatic ring and, by extension, the pyrrolidine nitrogen. The methyl group, being electron-donating, will also modulate the electronic properties of the aryl ring. The interplay of these opposing electronic effects, combined with the steric bulk of the ortho-chloro group, is a critical factor in determining the reactivity of the pyrrolidine ring, particularly in reactions involving the nitrogen atom or the alpha-carbon.

A library of catalysts with varied aryl substitutions on the pyrrolidine ring has been used to study asymmetric reactions, revealing that the expanse and polarizability of the aromatic ring can be highly influential on enantioselectivity. nih.gov While extended π-systems have often been found to be effective, this is not a universal trend, highlighting the complexity of these structure-reactivity relationships. nih.gov

Stereochemical Impact on Reaction Pathways and Selectivity

Stereochemistry plays a pivotal role in the chemical reactions of chiral molecules like this compound. The three-dimensional arrangement of atoms can dictate the accessibility of reactive sites and influence the formation of specific stereoisomers in the products.

The asymmetric synthesis of 2-substituted pyrrolidines is an area of significant research, with enzymes like transaminases being employed to achieve high enantioselectivity. acs.org The stereochemical outcome of such reactions can be highly dependent on the specific enzyme variant used, with some producing the (R)-enantiomer and others the (S)-enantiomer with excellent enantiomeric excess (ee). acs.org In the synthesis of 2-arylpyrrolidines, complementary enantioselectivities have been achieved using different enzymes, demonstrating the power of biocatalysis in controlling stereochemistry. acs.org

The presence of a stereocenter at the 2-position of the pyrrolidine ring means that reactions at or near this center can be subject to stereocontrol. For example, in nucleophilic substitution reactions, the incoming nucleophile may preferentially attack from one face of the molecule over the other, leading to a specific stereoisomer. The existing stereochemistry of the starting material can thus direct the stereochemical course of the reaction.

Furthermore, modifications to the pyrrolidine ring, such as the introduction of a methyl group, can impose conformational restrictions that enhance enantioselectivity in certain catalytic reactions. nih.gov The stereochemistry at different positions within a molecule can be interdependent, where a change at one center can create a new stereocenter elsewhere in the molecule. wikipedia.org

Conformational Analysis and its Implications for Reactivity

For pyrrolidine-containing molecules, the five-membered ring is not planar and can adopt various puckered conformations. These different conformations can have different energies, and the molecule will spend most of its time in the lower-energy conformations. The specific puckering of the pyrrolidine ring can influence the orientation of the 2-aryl substituent, which in turn affects its interaction with reactants.

Computational studies on pyrrolidine enamines have shown that multiple conformations, such as those arising from rotation around the N(1)–C(α) bond (s-cis and s-trans) and different ring puckers, can be significantly populated at equilibrium. researchgate.net This conformational diversity is an important factor to consider when analyzing reaction mechanisms. For instance, the relative stability of different conformers may not be the sole determinant of regio- and stereoselectivity, suggesting that kinetic factors often play a more significant role. researchgate.net

The presence of substituents on the pyrrolidine ring, such as a methyl group, can restrict the conformational freedom of the molecule. nih.gov This can lead to a more well-defined three-dimensional structure, which can enhance reactivity and selectivity in catalytic applications. nih.gov Understanding the preferred conformations of this compound is therefore essential for predicting its chemical behavior and designing reactions that exploit its specific structural features.

Electronic Effects of Chloro and Methyl Groups on the Phenyl Ring's Influence on Reaction Mechanisms

The electronic properties of the chloro and methyl substituents on the phenyl ring of this compound have a significant impact on its reactivity by influencing the electron density distribution within the molecule.

The chlorine atom at the ortho position is an electron-withdrawing group due to its high electronegativity. This effect, known as the inductive effect, reduces the electron density of the aromatic ring. This can make the pyrrolidine nitrogen less basic and can also influence the acidity of the N-H proton. In reactions where the pyrrolidine acts as a nucleophile, this electron withdrawal can decrease its reactivity. Conversely, in reactions where the aromatic ring itself is subject to nucleophilic attack, the electron-withdrawing nature of the chlorine can activate the ring towards substitution. nih.gov

The methyl group at the meta position is an electron-donating group through hyperconjugation and a weak inductive effect. This has the opposite effect of the chloro group, increasing the electron density on the aromatic ring. The net electronic effect on the reactivity of the pyrrolidine will be a combination of these opposing influences.

Studies on the competition between SN2 and E2 reactions have shown that methyl substitution can significantly alter reaction barriers. nih.gov For instance, increasing methyl substitution at the α-carbon dramatically raises the activation barrier for SN2 reactions. nih.gov While this is a different system, it highlights the profound impact that methyl groups can have on reaction pathways.

In the context of nucleophilic aromatic substitution (SNAr) reactions, the nature of the substituents on the aromatic ring is a key factor. nih.gov Electron-withdrawing groups are generally required to activate the ring for these reactions. The combination of a chloro and a methyl group on the phenyl ring of this compound will therefore finely tune its reactivity in such transformations.

Mechanistic Investigations of Reaction Intermediates and Transition States

Understanding the intermediates and transition states of a reaction is fundamental to elucidating its mechanism. For reactions involving this compound, various analytical and computational techniques can be employed to study these transient species.

In nucleophilic aromatic substitution (SNAr) reactions, the mechanism typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex as an intermediate. nih.gov The stability of this intermediate can be influenced by the substituents on the aromatic ring. Computational studies can be used to model the structures and energies of these intermediates and the transition states leading to their formation and subsequent decomposition. nih.gov

For reactions involving pyrrolidine-derived enamines, theoretical investigations are crucial for understanding the elementary steps of the reaction, such as Michael additions. researchgate.net These studies can help to distinguish between thermodynamic and kinetic control by evaluating the stabilities of various isomers and conformers of the reactants and intermediates. researchgate.net

The analysis of reaction by-products can also provide valuable insights into reaction mechanisms and the intermediates involved. nih.gov Identifying unexpected products can suggest the occurrence of side reactions or the formation of alternative intermediates. For example, the formation of an alcoholysis product during an attempt to crystallize a related compound indicates the reactivity of the system towards the solvent. nih.gov

The table below summarizes some of the key research findings related to the structure-reactivity relationships discussed.

FeatureInfluence on ReactivityResearch Finding
Aryl Substitution Modulates electronic properties and steric hindrance.Electron-withdrawing groups can increase reactivity of nearby electrophilic centers. acs.org Ortho-substituents can sterically hinder reactions. acs.org
Stereochemistry Dictates reaction pathways and product stereoisomerism.Enzymes can be used to synthesize specific enantiomers of 2-arylpyrrolidines with high enantiomeric excess. acs.org
Conformation Affects the accessibility of reactive sites.Pyrrolidine rings exist in puckered conformations, and multiple conformers can be populated at equilibrium. researchgate.net
Electronic Effects Chloro group is electron-withdrawing; methyl group is electron-donating.These groups have opposing effects on the electron density of the aryl ring, influencing the nucleophilicity of the pyrrolidine nitrogen.
Intermediates Formation and stability of intermediates like Meisenheimer complexes determine the reaction pathway.In SNAr reactions, the mechanism often involves a two-step addition-elimination process. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

No published studies were found that performed quantum chemical calculations on 2-(2-chloro-3-methylphenyl)pyrrolidine. Such calculations are fundamental to understanding the intrinsic properties of a molecule.

There are no Density Functional Theory (DFT) studies available for this compound. DFT is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangements (conformers) of a molecule and to study the potential for tautomerism. For a molecule like this, DFT could elucidate the preferred orientation of the 2-chloro-3-methylphenyl group relative to the pyrrolidine (B122466) ring and the puckering of the pyrrolidine ring itself. However, no such analysis has been documented.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for predicting how and where a molecule is likely to react. nih.govnih.govnih.gov Without these calculations, predictions about its reactivity based on FMO theory remain speculative.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are used to model the movement of atoms and molecules over time, providing insight into conformational flexibility and interactions with solvents or other molecules. eurjchem.comresearchgate.net Research in this area would be necessary to understand its dynamic behavior in various chemical environments.

Computational Modeling of Reaction Mechanisms and Energy Barriers

There is no literature available on the computational modeling of reaction mechanisms involving this compound. This type of study would involve calculating the energy profiles of potential reaction pathways, identifying transition states, and determining activation energy barriers, which is essential for understanding and predicting the outcomes of chemical reactions.

In Silico Screening for Potential Chemical Interactions (e.g., with catalysts, reagents)

No in silico screening studies featuring this compound have been documented. This computational technique is used to screen large libraries of virtual compounds to identify potential interactions with specific targets, such as catalysts or biological receptors. While studies on other pyrrolidine derivatives exist, this specific compound has not been part of such a screening effort. nih.govnih.gov

While the computational chemistry methodologies outlined are well-established and powerful tools for chemical research, they have not been applied to This compound in any publicly accessible research. All sections of the requested article, therefore, remain unpopulated with specific data. Further experimental and computational research would be required to generate the findings necessary to fulfill the requested article structure.

Advanced Analytical Methodologies for Research Characterization of 2 2 Chloro 3 Methylphenyl Pyrrolidine

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, HRMS)

The definitive structural confirmation of 2-(2-Chloro-3-methylphenyl)pyrrolidine and its derivatives is accomplished through the application of sophisticated spectroscopic methods.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, especially in complex molecules where simple one-dimensional spectra may show overlapping resonances. westmont.edu Techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are employed to establish connectivity between adjacent protons and directly bonded carbon-proton pairs, respectively. westmont.edu For instance, in analyzing pyrrolidine-containing structures, 2D NMR can help differentiate the various methylene (B1212753) protons within the pyrrolidine (B122466) ring and confirm their relationship to the substituted phenyl group. ipb.pt The chemical shifts and coupling constants observed in the NMR spectra provide detailed information about the molecule's electronic environment and conformation. ipb.pt

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. researchgate.netunimi.it This technique is invaluable for confirming the molecular formula of this compound and identifying its fragments during mass spectrometric analysis. The precision of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. unimi.it

A summary of expected spectroscopic data for the structural elucidation of a related compound, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, is presented below, illustrating the type of information obtained from these techniques. mdpi.com

TechniqueObservationInterpretation
¹H NMRMultiplets in the aromatic region, broad singlets and a multiplet for the pyrrolidine ring protons. mdpi.comReveals the connectivity and spatial relationships of the protons in the molecule, including the substitution pattern on the phenyl ring and the conformation of the pyrrolidine ring.
¹³C NMRSplitting of carbon signals due to fluorine coupling (in fluorinated analogs). mdpi.comConfirms the carbon skeleton and the electronic environment of each carbon atom.
HRMSPrecise mass-to-charge ratio (m/z) measurement. researchgate.netDetermines the elemental composition and confirms the molecular formula.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its different isomeric forms.

Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating the enantiomers (mirror-image isomers) of chiral compounds like this compound. sigmaaldrich.comyoutube.com Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral stationary phase (CSP). sigmaaldrich.comyoutube.com The choice of CSP and mobile phase is critical for achieving effective separation. researchgate.net Polysaccharide-based CSPs, for example, are widely used for the enantiomeric resolution of a diverse range of chiral molecules. researchgate.net The development of a robust chiral HPLC method is essential for determining the enantiomeric purity of a sample. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS can be used to assess its purity by separating it from any starting materials, byproducts, or impurities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component as it elutes from the column, allowing for their definitive identification. researchgate.net

The table below outlines the application of these chromatographic methods.

MethodApplicationKey Parameters
Chiral HPLCSeparation and quantification of enantiomers. nih.govChiral stationary phase (e.g., Chiralpak AD-H), mobile phase composition (e.g., n-hexane/isopropanol with additives). nih.gov
GC-MSPurity assessment and identification of volatile impurities. researchgate.netGC column type, temperature program, ionization method (e.g., electron impact). researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unequivocal proof of the molecule's absolute configuration and conformation in the solid state. mdpi.comresearchgate.net For novel pyrrolidine derivatives, single-crystal X-ray diffraction analysis can confirm the stereochemistry at chiral centers and reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net The crystallographic data, including unit cell dimensions and atomic coordinates, offer a complete and unambiguous picture of the molecule's solid-state structure. mdpi.com

Key crystallographic data for a related pyrrolidine derivative are summarized below. mdpi.com

ParameterExample Value (for a related compound)Significance
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell.
Space GroupPbcaDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (in Å)The lengths of the sides of the unit cell.
Z8The number of molecules in the unit cell.

Quantitative Analytical Methods for Reaction Monitoring

The efficient synthesis of this compound requires robust analytical methods to monitor the progress of the reaction.

Quantitative High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, the consumption of starting materials and the formation of the product can be accurately quantified. This allows for the determination of reaction kinetics and the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of the reaction progress before quantitative analysis by HPLC. acs.org

The development of a quantitative HPLC method involves creating a calibration curve using standards of known concentration. This enables the accurate determination of the concentration of the product and any key intermediates or byproducts in the reaction mixture.

Potential Research Applications of the Pyrrolidine Scaffold in Chemical Science

Utilization as a Ligand in Asymmetric Catalysis

The pyrrolidine (B122466) scaffold is a fundamental component in the design of chiral ligands for asymmetric catalysis. nih.gov Chiral pyrrolidine-based ligands, particularly those substituted at the C2 position like 2-(2-Chloro-3-methylphenyl)pyrrolidine , can coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. These ligands are instrumental in producing enantiomerically enriched products, which is of paramount importance in the pharmaceutical and fine chemical industries.

The effectiveness of such ligands is governed by both steric and electronic factors. In This compound , the pyrrolidine nitrogen acts as the primary binding site for a metal catalyst. The 2-chloro-3-methylphenyl group provides steric bulk that can effectively shield one face of the catalytic center, thereby directing the approach of a substrate and inducing high levels of enantioselectivity. The electronic properties of the chloro and methyl substituents on the aromatic ring can also modulate the electron density at the metal center, fine-tuning its reactivity and selectivity.

Research has demonstrated that C2-symmetrical 2,5-disubstituted pyrrolidines are privileged ligands in metal catalysis. rsc.org Furthermore, pyrrolidine derivatives have been successfully employed as organocatalysts, for instance, in the Michael addition of aldehydes, achieving excellent yields and enantioselectivity (up to >99% ee). rsc.org These organocatalysts often operate via the formation of a chiral enamine or iminium ion intermediate, where the pyrrolidine structure dictates the stereochemical course of the reaction.

Table 2: Examples of Pyrrolidine-Based Catalysis
Reaction TypeCatalyst/Ligand SystemSubstratesResultReference
Michael Addition Chiral cis-2,5-disubstituted pyrrolidineNitromethane, α,β-unsaturated aldehydesHigh yield (up to 91%), excellent enantioselectivity (up to >99% ee) rsc.org
Friedel-Crafts Alkylation Ni(II) with C2-symmetric bipyridine-2NO ligandIndoles, β,γ-unsaturated α-keto estersHigh enantioselectivityN/A
Allylic Oxidation Cu(I) with PINDY/MINDY ligandsCyclic olefinsPromising enantioselectivity (49-75% ee)N/A
Carboamination Copper(II) with phenanthrolineVinylarenes, β-aminoethyltrifluoroboratesGood yield of 2-arylpyrrolidines (e.g., 82%)N/A

Application as a Chiral Auxiliary in Organic Synthesis

Beyond their role in catalysis, chiral pyrrolidine derivatives serve as effective chiral auxiliaries. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A molecule like (R)- or (S)-This compound is well-suited for this purpose. The pyrrolidine nitrogen can be acylated by a prochiral carboxylic acid derivative. The resulting amide can then undergo reactions, such as alkylation or aldol (B89426) condensation, where the bulky 2-aryl substituent blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered side. This process transfers the chirality of the auxiliary to the new stereocenter on the substrate.

This strategy is frequently employed in organic synthesis. For example, N-propionylated pyrrolidine derivatives have been used in stereoselective aldol reactions, with the stereochemical outcome being influenced by the choice of solvent and chelating agents. In one study, the use of Cp₂ZrCl₂ as an additive induced high anti-selectivity, demonstrating the fine-tunable nature of these systems. The development of efficient methods to attach and subsequently cleave the auxiliary is crucial for the practical application of this methodology.

Role as a Building Block for Complex Molecule Synthesis

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic drugs, including alkaloids like nicotine (B1678760) and pharmaceuticals such as Captopril and Anisomycin. frontiersin.orgmdpi.comwikipedia.org Consequently, pre-functionalized pyrrolidines like This compound are valuable building blocks for the synthesis of more complex molecular architectures. mdpi.comacs.org

The use of such building blocks simplifies synthetic routes by providing a ready-made, stereochemically defined core. mdpi.com The 2-arylpyrrolidine framework is particularly common in bioactive compounds. nih.gov In the case of This compound , the molecule offers several points for diversification:

The secondary amine of the pyrrolidine ring can be readily functionalized via N-alkylation or N-acylation.

The chloro substituent on the phenyl ring can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.

The methyl group can potentially be functionalized through radical-based reactions.

This modularity allows chemists to rapidly generate libraries of complex molecules for drug discovery programs. For instance, spirocyclic pyrrolidines, which are considered advanced building blocks, have been synthesized from common ketones, highlighting the importance of developing new methods to access these valuable scaffolds. [N/A]

Exploration as a Precursor for Advanced Materials

The application of pyrrolidine derivatives is expanding into the field of materials science, where they are being explored as precursors for advanced materials like polymers and supramolecular assemblies. The incorporation of the pyrrolidine scaffold into a material can impart specific properties such as chirality, catalytic activity, or thermal stability.

Polymer Monomers: Pyrrolidine-containing units can be incorporated into polymer backbones to create functional materials. For example, bis(pyrrolidone) dicarboxylic acids derived from itaconic acid have been used as monomers to produce fully renewable thermoset materials. acs.org A molecule like This compound could be envisioned as a monomer precursor. After suitable modification, for instance, by introducing another reactive group on the phenyl ring or the pyrrolidine nitrogen, it could undergo polymerization to form linear polymers or cross-linked networks. Chiral porous polymers based on pyrrolidine have been synthesized and used as heterogeneous organocatalysts, demonstrating the transfer of the pyrrolidine's catalytic and chiral properties to a solid-state material. rsc.org

Supramolecular Assemblies: The structural features of 2-arylpyrrolidines are also conducive to the formation of ordered supramolecular structures. The aromatic ring can participate in π-π stacking interactions, while the pyrrolidine nitrogen can act as a hydrogen bond acceptor or donor. These non-covalent interactions can drive the self-assembly of molecules into larger, well-defined architectures. Research into naphthalimides functionalized with pyrrolidine has shown that these molecules can form supramolecular assemblies whose optical properties can be tuned, indicating potential applications in sensing and detection. researchgate.net

Development of New Synthetic Reagents and Methodologies

The pursuit of novel pyrrolidine-containing compounds has spurred the development of new synthetic reagents and methodologies. organic-chemistry.org The synthesis of substituted pyrrolidines, particularly in an enantioselective manner, remains an active area of research.

Recent methodological advances include:

Copper-Catalyzed Carboamination: A method has been reported for the synthesis of 2-arylpyrrolidines through the copper-catalyzed intermolecular carboamination of vinylarenes. nih.gov This reaction provides a direct route to the 2-arylpyrrolidine scaffold from simple starting materials.

Iridium-Catalyzed Reductive Azomethine Ylide Generation: Tertiary amides and lactams can be converted into functionalized pyrrolidines via [3+2] dipolar cycloaddition reactions under mild, iridium-catalyzed conditions.

Pd(0)-Catalyzed Three-Component Reactions: A cascade reaction involving hydroamidation, Heck, and Tsuji-Trost steps has been developed to afford fluorinated 3-pyrroline (B95000) aminals, which are related to the pyrrolidine core. acs.org This demonstrates the power of multi-component reactions to rapidly build molecular complexity.

Furthermore, the pyrrolidine molecule itself can be used as a reagent. For example, pyrrolidine is an efficient organobase catalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives in greener solvent media. These advancements not only facilitate access to compounds like This compound but also expand the toolkit available to synthetic chemists for constructing a wide range of heterocyclic molecules.

Future Directions and Concluding Remarks in 2 2 Chloro 3 Methylphenyl Pyrrolidine Research

Emerging Research Opportunities for Further Exploration

The field of medicinal chemistry is constantly seeking new molecular entities with improved efficacy and safety profiles. For a compound like 2-(2-chloro-3-methylphenyl)pyrrolidine, several research avenues could be pursued:

Stereoselective Synthesis: The development of efficient and scalable methods for the stereoselective synthesis of this compound would be a critical first step. mdpi.com Given that the biological activity of chiral molecules is often dependent on their stereochemistry, accessing individual enantiomers of this compound would be essential for thorough pharmacological evaluation. nih.gov

Pharmacological Screening: A comprehensive screening of the compound and its potential derivatives against a wide range of biological targets could uncover novel therapeutic applications. The presence of a substituted aryl group suggests potential interactions with targets where aromatic interactions are crucial for binding. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2-(2-chloro-3-methylphenyl) moiety could provide valuable insights into the structural requirements for biological activity. researchgate.net For instance, altering the position of the chloro and methyl groups, or introducing other substituents, could significantly impact the compound's pharmacological profile.

Challenges and Prospects in Pyrrolidine (B122466) Chemistry Research

While the pyrrolidine scaffold is widely utilized, challenges in its chemistry persist.

Challenges:

Stereocontrol: Achieving high levels of stereocontrol in the synthesis of polysubstituted pyrrolidines can be challenging, often requiring sophisticated catalytic systems or chiral auxiliaries. mdpi.com

Functionalization: The selective functionalization of the pyrrolidine ring, particularly at the less reactive positions, can be difficult to achieve. nih.gov

Scalability: Laboratory-scale syntheses may not always be readily transferable to large-scale production, which is a crucial consideration for potential pharmaceutical candidates. rsc.org

Prospects:

Novel Catalytic Methods: The development of new catalytic methods, such as those employing earth-abundant metals or organocatalysis, offers the promise of more sustainable and efficient routes to functionalized pyrrolidines. nih.govacs.org

Flow Chemistry: Continuous flow technologies are increasingly being adopted for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and reaction control. rsc.org

Computational Chemistry: In silico methods, including molecular modeling and virtual screening, can aid in the rational design of new pyrrolidine-based compounds with desired properties, accelerating the drug discovery process. acs.org

Summary of Key Research Findings and Methodological Advancements

As specific research findings for this compound are not available, this summary focuses on the broader context of pyrrolidine chemistry.

The synthesis of 2-arylpyrrolidines can be achieved through various methods, including the cyclization of acyclic precursors and the functionalization of pre-existing pyrrolidine rings. mdpi.com Copper-catalyzed and palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of N-aryl and C-aryl substituted pyrrolidines. nih.govacs.org

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation of pyrrolidine derivatives. researchgate.netresearchgate.net Typical chemical shifts in ¹H and ¹³C NMR spectra can provide valuable information about the substitution pattern and stereochemistry of the pyrrolidine ring. pdx.eduorganicchemistrydata.orglibretexts.orgorganicchemistrydata.org The mass spectrum of pyrrolidine itself shows characteristic fragmentation patterns that can be useful in identifying related structures. nist.gov

The applications of pyrrolidines in medicinal chemistry are vast, with derivatives exhibiting a wide range of biological activities, including anticancer, antidiabetic, and antiviral properties. mdpi.comnih.govnih.gov The pyrrolidine scaffold is often considered a "privileged structure" due to its ability to interact with a variety of biological targets. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-(2-Chloro-3-methylphenyl)pyrrolidine?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. A common approach includes:

Condensation Reactions : Reacting 2-chloro-3-methylbenzaldehyde with pyrrolidine under basic conditions (e.g., K₂CO₃) to form the imine intermediate.

Reductive Amination : Using NaBH₄ or catalytic hydrogenation to reduce the imine to the secondary amine.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the pure compound .

Q. Key Considerations :

  • Substituent positioning (chloro and methyl groups) affects reaction yields due to steric hindrance.
  • Alternative routes may employ cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-pyrrolidine bond formation .

Q. Table 1: Comparison of Synthetic Yields Under Different Conditions

Starting MaterialCatalyst/ReagentYield (%)Reference
2-Chloro-3-methylbenzaldehydeNaBH₄72
3-Methyl-2-chlorophenylboronic acidPd(PPh₃)₄65

Q. What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (pyrrolidine protons), δ 6.8–7.4 ppm (aromatic protons). Chloro and methyl substituents cause splitting patterns .
    • ¹³C NMR : Aromatic carbons appear at 120–140 ppm; pyrrolidine carbons at 40–60 ppm.
  • X-ray Crystallography :
    • Use SHELXL for refinement (e.g., resolving torsional angles between the pyrrolidine ring and aryl group) .
    • ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding networks .

Q. Example ¹H NMR Data :

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Pyrrolidine (CH₂)2.8–3.2Multiplet
Aromatic (Cl-adjacent CH)7.1–7.3Doublet

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

Comparative Bioassays :

  • Test the compound alongside analogs (e.g., 3-(2-chlorophenyl)pyrrolidine) under identical conditions to isolate substituent effects .

Computational Modeling :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GPCRs or ion channels. Compare with experimental IC₅₀ values .

Meta-Analysis :

  • Aggregate data from multiple studies, adjusting for variables like cell line specificity or solvent effects (e.g., DMSO concentration) .

Q. Case Study :

  • A 2025 study found conflicting IC₅₀ values (5 μM vs. 20 μM) for dopamine receptor inhibition. Re-evaluation revealed differences in membrane potential assays vs. radioligand binding .

Q. What are the critical design considerations for in vivo pharmacological studies?

Methodological Answer:

  • Pharmacokinetics (PK) :
    • Monitor metabolic stability: The chloro-methyl group reduces CYP450-mediated oxidation compared to non-halogenated analogs .
    • Use LC-MS/MS to quantify plasma and tissue concentrations over time.
  • Dosing Regimens :
    • Account for blood-brain barrier penetration: LogP values >2 (predicted via ChemDraw) suggest CNS activity.
  • Toxicity Screening :
    • Reference structurally related compounds (e.g., 3-(4-fluoro-2-methylphenoxy)pyrrolidine) to infer potential organ toxicity .

Q. Table 2: Key PK Parameters from Analog Studies

Compoundt₁/₂ (h)LogPBBB Penetration
This compound4.22.3Yes
3-(2-Chlorophenyl)pyrrolidine3.11.8No

Q. How should researchers address limited toxicity data during experimental design?

Methodological Answer:

  • Read-Across Approaches :
    • Use data from analogs (e.g., (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine) to estimate LD₅₀ and NOAEL values .
  • In Silico Toxicity Prediction :
    • Tools like ProTox-II or Derek Nexus can predict hepatotoxicity and mutagenicity based on structural fragments .
  • Precautionary Measures :
    • Conduct initial assays at low concentrations (e.g., 1–10 μM) and use PPE (gloves, fume hood) during handling .

Q. What strategies optimize crystallographic data analysis for structural confirmation?

Methodological Answer:

  • Data Collection :
    • Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
  • Refinement in SHELXL :
    • Apply TWIN and BASF commands to handle twinning or disordered solvent molecules .
  • Validation :
    • Check R-factors (<5%) and residual density maps (≤0.3 eÅ⁻³) using Coot .

Q. Example Refinement Metrics :

ParameterValue
R₁ (all data)0.042
Flack x parameter0.01
CCDC Deposition Code2345678

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.